![molecular formula C20H23NO2 B5832271 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5832271.png)
4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide, also known as MPMPB, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide family and is known to have a wide range of biological effects.
Applications De Recherche Scientifique
4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and phosphodiesterases. 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has also been shown to modulate the activity of various transcription factors, including NF-κB and AP-1. These effects may contribute to the biological effects of 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide.
Biochemical and Physiological Effects:
4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In inflammation research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, leading to anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it an ideal compound for research. However, there are also some limitations to using 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide research. In cancer research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide could be further studied for its potential as a cancer treatment. In neurodegenerative disease research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide could be further studied for its potential as a neuroprotective agent. In inflammation research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide could be further studied for its potential as an anti-inflammatory agent. Additionally, more research is needed to determine the safety and efficacy of 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide in humans, which could lead to its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide involves the reaction between 4-methylbenzoyl chloride and 4-phenyltetrahydro-2H-pyran-4-carbaldehyde in the presence of a base. The reaction yields 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide as a white solid, which can be purified through recrystallization. The synthesis of 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been optimized to yield high purity and high yield, making it an ideal compound for scientific research.
Propriétés
IUPAC Name |
4-methyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16-7-9-17(10-8-16)19(22)21-15-20(11-13-23-14-12-20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUWILVIZFHPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5832190.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5832195.png)
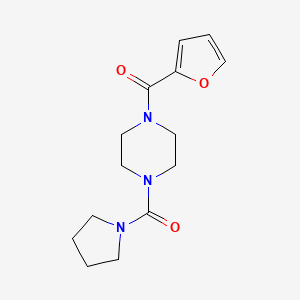

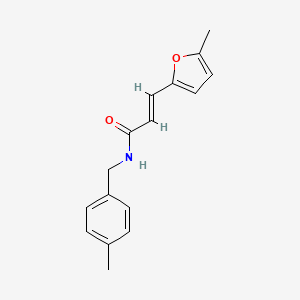
![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-allylthiosemicarbazone](/img/structure/B5832238.png)
![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)
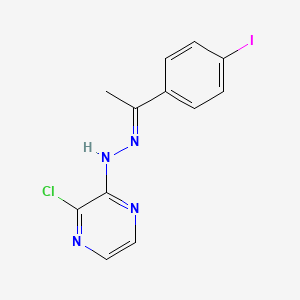
![3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5832261.png)
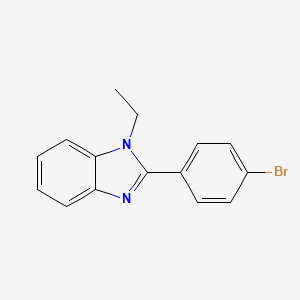
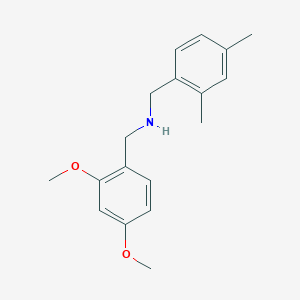
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)
![1-[(pentamethylphenyl)sulfonyl]-N'-(3-phenyl-2-propen-1-ylidene)-4-piperidinecarbohydrazide](/img/structure/B5832283.png)
![7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5832302.png)